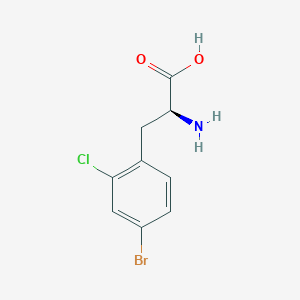

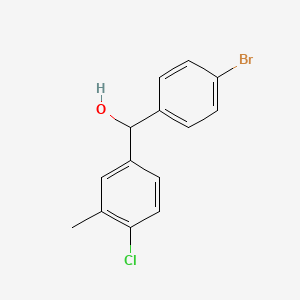

3-(3-Bromo-4-chlorophenyl)prop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

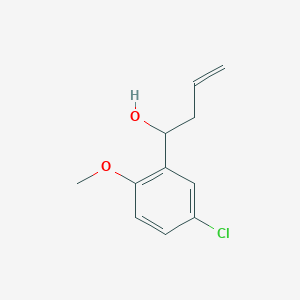

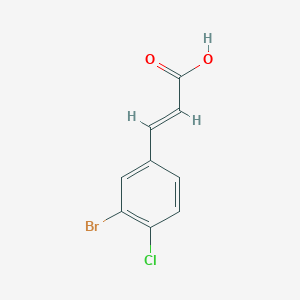

“3-(3-Bromo-4-chlorophenyl)prop-2-enoic acid”, also known as (2E)-3-(4-bromo-3-chlorophenyl)prop-2-enoic acid, is a chemical compound with the CAS Number: 1022081-97-5 . It has a molecular weight of 261.5 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is (2E)-3-(4-bromo-3-chlorophenyl)-2-propenoic acid . The InChI code for this compound is 1S/C9H6BrClO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H, (H,12,13)/b4-2+ .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 261.5 . The compound’s InChI key is TZPKGXJKJIOUNI-DUXPYHPUSA-N .Scientific Research Applications

Medicinal Chemistry and Drug Development

3-(3-Bromo-4-chlorophenyl)prop-2-enoic acid serves as a valuable scaffold for designing novel pharmaceutical agents. Researchers explore its potential as a precursor for synthesizing derivatives with enhanced bioactivity. For instance, modifications to the aromatic ring or the carboxylic acid moiety can lead to compounds targeting specific receptors or enzymes. These derivatives may find applications in treating various diseases, including cancer, inflammation, and neurodegenerative disorders .

Heterocyclic Synthesis

The compound participates in heterocyclic reactions, yielding diverse ring systems. By reacting with nucleophiles such as thiourea, malononitrile, and ethylcyanoacetate, it generates heterocycles like pyrimidine thiones, pyranes, and pyridines. These heterocyclic structures often possess unique properties and can serve as building blocks for further functionalization .

Indolizidine Derivatives

Protodeboronation reactions involving 3-(4-Bromobenzoyl)prop-2-enoic acid lead to the formation of indolizidine derivatives. These compounds exhibit interesting biological activities and may find applications in drug discovery. Researchers investigate their potential as anti-inflammatory agents, antivirals, or enzyme inhibitors .

Chemical Biology and Target Identification

Researchers use 3-(3-Bromo-4-chlorophenyl)prop-2-enoic acid as a chemical probe to identify protein targets. By modifying the compound and creating affinity-based probes, they gain insights into cellular processes and signaling pathways. These studies contribute to our understanding of disease mechanisms and drug interactions .

Materials Science

The compound’s unique structure makes it an intriguing candidate for materials science applications. Researchers explore its use in designing functional materials, such as organic semiconductors, liquid crystals, or luminescent materials. By incorporating this scaffold into polymer matrices, they aim to enhance material properties .

Natural Product Synthesis

3-(3-Bromo-4-chlorophenyl)prop-2-enoic acid can serve as a starting material for synthesizing natural products. By introducing specific functional groups, chemists create analogs of biologically active compounds found in nature. These analogs may exhibit improved pharmacological properties or novel activities .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Similar compounds, such as -aroylacrylic acids, have been reported to inhibit phospholipase from snake venom and procaine pancreas . These targets play a crucial role in various biological processes, including inflammation and digestion.

Mode of Action

It’s suggested that the compound might interact with its targets through a radical approach . This interaction could lead to changes in the target’s function, potentially inhibiting its activity.

Biochemical Pathways

The compound’s potential to inhibit phospholipase suggests it may impact lipid metabolism and signal transduction pathways .

Result of Action

Similar compounds have demonstrated antibacterial activities and anti-proliferative action against human cervix carcinoma .

properties

IUPAC Name |

(E)-3-(3-bromo-4-chlorophenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZZRBNVWLHKIW-DUXPYHPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-chlorocinnamic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![O-[(5-bromopyridin-2-yl)methyl]hydroxylamine](/img/structure/B7978613.png)